molecular formula C16H11NO B3045552 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline CAS No. 109722-74-9

5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline

Cat. No. B3045552
M. Wt: 233.26 g/mol
InChI Key: MOPKKHSEOPGEBJ-UHFFFAOYSA-N
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Patent
US06828319B2

Procedure details

To a stirred solution of the alcohol 3a (0.35 g, 1.4 mmol) in trifluoroacetic acid (10 mL) was added at room temperature triethylsilane (0.812 g, 7 mmol) and the reaction mixture was stirred for 24 h. Trifluoroacetic acid was evaporated in vacuo and EtOAc was added to the resulting crude product. The resulting solid was filtered and washed with H2O and EtOAc to provide the above-titled compound 6 (0.285 g, 87%). 1H NMR (DMSO-D6): δ 3.89 (s, 2H), 7.30-7.47 (m, 3H), 7.59 (d, J=6.9 Hz, 1H), 7.72-7.74 (m, 2H), 7.98 (d, J=7.8 Hz, 1H), 8.23 (d, J=8.4 Hz, 1H), 12.31 (s, 1H); 13C NMR(DMSO-D6): δ 33.51, 116.50, 120.19, 124.01, 125.51, 125.55, 126.42, 127.50, 127.68, 128.56, 133.45, 136.39, 137.53, 140.18, 143.80, 163.46; MS (ES−): m/z 232.1 (M−1); Anal. Calcd for C16H11NO: C, 82.38; H, 4.75; N, 6.00. Found: C, 81.79; H, 4.45, N, 5.99.
Name
alcohol
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:18]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:19])[NH:10][C:9]=2[C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[O:19]=[C:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:18]2[CH2:2][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=3[C:9]=2[NH:10]1

Inputs

Step One
Name
alcohol
Quantity
0.35 g
Type
reactant
Smiles
OC1C=2C=CC=CC2C=2NC(C3=CC=CC=C3C21)=O
Name
Quantity
0.812 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Trifluoroacetic acid was evaporated in vacuo and EtOAc
ADDITION
Type
ADDITION
Details
was added to the resulting crude product
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with H2O and EtOAc

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1NC2=C(C3=CC=CC=C13)CC=1C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 0.285 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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